molecular formula C18H19ClN2O B12473547 3-chloro-4-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline

3-chloro-4-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline

Cat. No.: B12473547
M. Wt: 314.8 g/mol
InChI Key: TXHQZZVWKKDKOH-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 3-chloro-4-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline typically involves multiple steps. One common synthetic route starts with the preparation of 3-chloro-4-methoxyaniline, which can be synthesized through the nitration of 4-methoxyaniline followed by reduction and chlorination . The next step involves the formation of the Schiff base by reacting 3-chloro-4-methoxyaniline with 4-(pyrrolidin-1-yl)benzaldehyde under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways.

Comparison with Similar Compounds

3-chloro-4-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline can be compared with similar compounds such as:

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(4-pyrrolidin-1-ylphenyl)methanimine

InChI

InChI=1S/C18H19ClN2O/c1-22-18-9-6-15(12-17(18)19)20-13-14-4-7-16(8-5-14)21-10-2-3-11-21/h4-9,12-13H,2-3,10-11H2,1H3

InChI Key

TXHQZZVWKKDKOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)N3CCCC3)Cl

Origin of Product

United States

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